![molecular formula C11H13NO4S B2695586 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide CAS No. 1206991-50-5](/img/structure/B2695586.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide
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Overview
Description
“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide” is a compound that has been mentioned in the context of being a competitive antagonist of capsaicin activation . It has also been described as an immunomodulator .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been reported . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a related compound, has been reported . The computational investigation of optimized molecular structures, bond lengths, and bond angles has also been performed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine (1) and benzenesulfonyl chloride (2) under dynamic pH control at 10 using aqueous Na2CO3 has been reported . This reaction yielded 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3), which was further substituted at the N-position with various alkyl/aryl halides (4a – 4m) in N,N-dimethylformamide and a catalytic amount of lithium hydride to obtain N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides (5a – 5m) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the compound 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide has a molecular formula of C14H13NSO4, a molecular weight of 291 g/mol, and a melting point of 149 – 152°C .Scientific Research Applications
Antibacterial Agent
This compound has been found to have significant antibacterial properties . It has been particularly effective in inhibiting biofilm growth in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . This makes it a potential candidate for the development of new antibacterial drugs.
Anti-Inflammatory
Compounds containing the benzodioxane fragment, such as the one , have been identified as having anti-inflammatory properties . This suggests potential applications in the treatment of conditions characterized by inflammation.
Antifungal
Sulfonamides, which this compound is a derivative of, are known to have antifungal properties . This suggests that this compound could potentially be used in the treatment of fungal infections.
Anti-protozoal
Sulfonamides are also known to have anti-protozoal properties . This suggests potential applications in the treatment of diseases caused by protozoa.
HIV Protease Inhibitor
Sulfa medicines, which this compound is a derivative of, have been reported to act as potent HIV protease inhibitors . This suggests potential applications in the treatment of HIV.
Anti-Cancer
Sulfa medicines have also been reported to act as anti-cancer agents . This suggests potential applications in the treatment of various types of cancer.
Alzheimer’s Disease Treatment
Sulfonamides have been found to display excellent inhibition properties against carbonic anhydrase , which is useful in the treatment of Alzheimer’s disease.
Herbicidal Properties
Some sulfonamide derivatives possess herbicidal properties , suggesting that this compound could potentially be used in the development of new herbicides.
Mechanism of Action
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-17(14,9-2-3-9)12-8-1-4-10-11(7-8)16-6-5-15-10/h1,4,7,9,12H,2-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEJLFVKUFFBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropanesulfonamide |
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